molecular formula C8H11NO4 B13000796 3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid

3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid

Cat. No.: B13000796
M. Wt: 185.18 g/mol
InChI Key: VVYVOTOMNKKALM-UHFFFAOYSA-N
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Description

3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid is a compound that belongs to the family of isoxazoles, which are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide spectrum of biological activities and therapeutic potential .

Preparation Methods

The synthesis of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid typically involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid include other isoxazole derivatives such as:

The uniqueness of 3-((5-Methylisoxazol-3-yl)methoxy)propanoic acid lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-[(5-methyl-1,2-oxazol-3-yl)methoxy]propanoic acid

InChI

InChI=1S/C8H11NO4/c1-6-4-7(9-13-6)5-12-3-2-8(10)11/h4H,2-3,5H2,1H3,(H,10,11)

InChI Key

VVYVOTOMNKKALM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)COCCC(=O)O

Origin of Product

United States

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